Diphenolic acid

Description

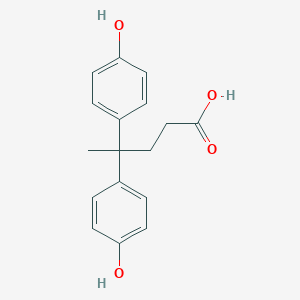

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-bis(4-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUCJUTMGHNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

224963-03-5 | |

| Record name | Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224963-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022436 | |

| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-00-1 | |

| Record name | 4,4′-Bis(4-hydroxyphenyl)valeric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-bis(4-hydroxyphenyl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SIZ2CO5L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenolic acid IUPAC name and structure

An In-depth Technical Guide to Diphenolic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and its role as a potential endocrine disruptor. This document is intended for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Identity

IUPAC Name: 4,4-bis(4-hydroxyphenyl)pentanoic acid

Synonyms: this compound (DPA), 4,4-Bis(4-hydroxyphenyl)valeric acid, 4-Hydroxy-γ-(4-hydroxyphenyl)-γ-methylbenzenebutanoic acid, γ,γ-bis(p-hydroxyphenyl)valeric acid[1][2]

CAS Registry Number: 126-00-1[1][3][4]

Molecular Formula: C₁₇H₁₈O₄[1][3][4][5]

Chemical Structure

The structure of this compound consists of a pentanoic acid backbone with two 4-hydroxyphenyl groups attached to the C4 position.

SMILES: CC(CCC(=O)O)(c1ccc(cc1)O)c2ccc(cc2)O[5]

InChI: InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21)[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| Physical Properties | ||

| Molecular Weight | 286.32 g/mol | [1][3][4][5] |

| Melting Point | 167-172 °C | [1][3][6][7] |

| Boiling Point | 507.0 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| pKa | 4.66 ± 0.10 (Predicted) | [7] |

| Solubility | ||

| Water | Appreciably soluble in hot water | [1][6] |

| Organic Solvents | Soluble in acetone, acetic acid, ethanol, isopropanol, methyl ethyl ketone. Insoluble in benzene, carbon tetrachloride, and xylene. | [1][6] |

| Spectroscopic Data | ||

| ¹H NMR | Spectral data available. | [8] |

| ¹³C NMR | Spectral data available. | [9] |

| IR Spectroscopy | O-H stretch: ~3300-3400 cm⁻¹ (broad), C-O stretch: ~1000 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹, Aromatic C=C stretch: ~1500-1600 cm⁻¹ | [9][10] |

| UV Absorption (in EtOH) | λmax at 225 and 279 nm | [7] |

Synthesis of this compound

This compound is primarily synthesized via the acid-catalyzed condensation of levulinic acid with phenol[1][6][11]. The reaction is a type of Friedel-Crafts alkylation.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Experimental Protocol: Synthesis and Purification

This protocol provides a method for the synthesis of this compound from levulinic acid and phenol.

Materials:

-

Levulinic acid (1.16 g, 0.01 mol)

-

Phenol (5.65 g, 0.06 mol)

-

3-(sulfobutyl)-5-methyl-2-mercapto-1,3,4-thiadiazole-3-mercaptopropane sulfonate (as catalyst) (1.70 g, 0.004 mol)[12]

-

25 mL round-bottom flask

-

Stirring apparatus

-

Heating mantle or water bath

-

Solvent for recrystallization (e.g., hot water, acetic acid)[1][6][7]

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add levulinic acid, phenol, and the acid catalyst[12].

-

Reaction: The mixture is stirred at 60 °C for 12 hours[12]. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, the crude product is isolated. Depending on the catalyst used, this may involve neutralization, extraction, and solvent removal.

-

Purification: The crude this compound is purified by recrystallization. It can be recrystallized from hot water, acetic acid, or a mixture of heptane (B126788) and ether[1][6][7]. The crystals are then collected by filtration, washed with a cold solvent, and dried.

Role as a Potential Endocrine Disruptor

This compound is structurally similar to bisphenol A (BPA), a known endocrine-disrupting chemical (EDC)[6][7]. EDCs are exogenous substances that can interfere with the endocrine system, potentially causing adverse health effects[13][14]. Due to its structural analogy to BPA, this compound has been investigated for its potential to interact with estrogen receptors (ERs), primarily ERα and ERβ[1][5][15].

Signaling Pathway: Estrogen Receptor Interaction

The binding of an estrogenic compound, such as estradiol (B170435) or a xenoestrogen like this compound, to estrogen receptors can trigger a cascade of cellular events. A simplified model of this signaling pathway is shown below.

This pathway illustrates that upon binding to the estrogen receptor, this compound can potentially initiate receptor dimerization, translocation to the nucleus, and subsequent binding to estrogen response elements on the DNA. This can lead to the recruitment of co-activators and modulation of gene transcription, resulting in a biological response[16][17]. The extent to which this compound activates this pathway and its specific downstream effects are areas of ongoing research.

References

- 1. Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:126-00-1 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. This compound [drugfuture.com]

- 5. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: a combined synthesis, binding and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 126-00-1 [chemicalbook.com]

- 8. This compound(126-00-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]

- 14. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]

- 17. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 4,4-bis(4-hydroxyphenyl)pentanoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-bis(4-hydroxyphenyl)pentanoic acid, also commonly known as diphenolic acid (DPA), is a carboxylic acid with the molecular formula C₁₇H₁₈O₄.[1][2] This compound is of significant interest in various industrial and research applications, including as a potential replacement for bisphenol A (BPA) in the synthesis of polymers such as polycarbonates and epoxy resins.[1][2][3] Its unique structure, featuring two hydroxyphenyl moieties and a carboxylic acid group, imparts a range of physicochemical properties that are critical to its application and behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of DPA, detailed experimental protocols for their determination, and a summary of key data in a structured format.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 4,4-bis(4-hydroxyphenyl)pentanoic acid are summarized in the tables below. These properties are essential for understanding its solubility, reactivity, and potential applications in material science and drug development.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4,4-bis(4-hydroxyphenyl)pentanoic acid | [1] |

| Synonyms | This compound, 4,4-Bis(4-hydroxyphenyl)valeric acid | [4][5] |

| CAS Number | 126-00-1 | [1][6] |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molar Mass | 286.327 g·mol⁻¹ | [1][7] |

| Appearance | White to off-white or light tan crystalline solid/powder/granules.[4][8] | [4][8] |

| Melting Point | 167-171 °C (333-340 °F; 440-444 K)[1][3][4][9][10] | [1][3][4][9][10] |

| Boiling Point | 507 °C (945 °F; 780 K) | [1][2] |

| Density | 1.30 g/cm³ | [4][9] |

| pKa (Predicted) | 4.66 ± 0.10 | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Limited/Sparingly soluble, appreciably soluble in hot water.[7][8] | [7] |

| Ethanol | Soluble | [1] |

| Isopropanol | Soluble | [1] |

| Acetone | Soluble | [1][8] |

| Acetic Acid | Soluble | [1] |

| Methyl Ethyl Ketone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Benzene | Insoluble | [1] |

| Carbon Tetrachloride | Insoluble | [1] |

| Xylene | Insoluble | [1] |

Spectroscopic Data

| Technique | Characteristic Peaks/Signals | Reference |

| ¹H NMR | The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet in the 10-13 ppm region.[11][12][13] | [11][12][13] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[14][15] | [14][15] |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. A C=O stretch is anticipated around 1710-1760 cm⁻¹.[14] | [14] |

| UV-Vis Spectroscopy | In ethanol, UV absorption maxima (λmax) are observed at 225 nm and 279 nm.[3] Phenolic acids generally exhibit a UV absorption maximum near 280 nm.[16][17] | [3][16][17] |

Experimental Protocols

The determination of the physicochemical properties of a compound like 4,4-bis(4-hydroxyphenyl)pentanoic acid requires standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[18]

Methodology: Capillary Method [19][20][21]

-

Sample Preparation: The crystalline sample of 4,4-bis(4-hydroxyphenyl)pentanoic acid must be thoroughly dried and finely powdered to ensure uniform heat transfer.[18]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[19][22]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[20]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[22] For a pure substance, this range is typically narrow (0.5-1.0 °C).[20]

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent.[23]

Methodology: Qualitative Solubility Testing [23][24][25][26]

-

Sample Preparation: A small, measured amount of 4,4-bis(4-hydroxyphenyl)pentanoic acid (e.g., 25 mg) is placed in a small test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.

-

Mixing: After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[23][26]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.[26]

-

Acid-Base Solubility: To further characterize the compound, solubility tests are performed in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) aqueous solutions.[24][25] As a carboxylic acid, DPA is expected to be soluble in basic solutions due to the formation of its corresponding carboxylate salt.[27]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [28][29][30][31]

-

Solution Preparation: A solution of 4,4-bis(4-hydroxyphenyl)pentanoic acid of known concentration (e.g., 1 mM) is prepared.[29] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[29]

-

Apparatus Calibration: A pH meter with a combined pH electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[29]

-

Titration: The DPA solution is initially acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl).[29] A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[28]

Visualizations

Logical Relationship of Physicochemical Properties

The following diagram illustrates the key physicochemical properties of 4,4-bis(4-hydroxyphenyl)pentanoic acid and their interdependencies.

Caption: Key properties of this compound.

Experimental Workflow for Property Determination

This diagram outlines the general workflow for the experimental determination of the key physicochemical properties.

Caption: Workflow for property determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ddescholar.acemap.info [ddescholar.acemap.info]

- 3. This compound | 126-00-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4,4'-Bis(4-hydroxyphenyl)valeric acid | C17H18O4 | CID 67174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound [drugfuture.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. 4,4-Bis(4-hydroxyphenyl)valeric acid [myskinrecipes.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. edisco.it [edisco.it]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. mt.com [mt.com]

- 22. chm.uri.edu [chm.uri.edu]

- 23. chem.ws [chem.ws]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. scribd.com [scribd.com]

- 26. bellevuecollege.edu [bellevuecollege.edu]

- 27. chem.ucalgary.ca [chem.ucalgary.ca]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. tsijournals.com [tsijournals.com]

- 31. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis of Diphenolic Acid from Levulinic Acid and Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenolic acid, a promising bio-based alternative to bisphenol A (BPA), derived from the condensation of levulinic acid and phenol (B47542). This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and purification methods. All quantitative data is presented in structured tables for comparative analysis, and key processes are illustrated with diagrams generated using Graphviz (DOT language).

Introduction

This compound (DPA), chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is gaining significant attention as a sustainable building block for polymers such as polycarbonates and epoxy resins.[1][2] Its synthesis from levulinic acid, a platform chemical derivable from lignocellulosic biomass, and phenol positions it as a key player in the development of green chemistry and renewable materials.[3][4] This guide explores the acid-catalyzed condensation reaction that forms the basis of DPA synthesis, offering insights into optimizing reaction conditions for high yield and selectivity.

The primary challenge in DPA synthesis is achieving high selectivity for the desired p,p'-isomer, as the formation of the o,p'-isomer complicates purification and impacts the properties of the final polymeric products.[1] This document will delve into various catalytic strategies aimed at maximizing the yield of the p,p'-DPA isomer.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from levulinic acid and phenol is a Brønsted acid-catalyzed condensation reaction.[1][3] The overall reaction involves the condensation of one molecule of levulinic acid with two molecules of phenol.

The generally accepted mechanism proceeds via a Friedel-Crafts hydroxyalkylation. The carboxylic acid group of levulinic acid is protonated by the acid catalyst, which then allows for the electrophilic attack of the phenol ring on the carbonyl carbon. This is followed by a second electrophilic substitution reaction with another phenol molecule to form the final this compound product.

Caption: Reaction scheme for the synthesis of this compound.

Catalytic Systems

The choice of catalyst is crucial for the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous acid catalysts have been extensively studied.

Homogeneous Catalysts

Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used as catalysts for this reaction.[1] While effective in promoting the reaction, they pose challenges related to corrosiveness, catalyst recovery, and waste disposal.[3]

Table 1: Performance of Homogeneous Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of DPA (%) | Selectivity (p,p'/o,p') | Reference |

| H₂SO₄ | 40-60 | 24 | 4:1 | 61 | - | [1] |

| HCl | 48-52 | 66 | 3.2:1 | >80 | - | [5] |

| Mercaptoacetic acid (additive with H₂SO₄) | - | - | - | 68 | a | [1] |

a: a reduction of the p,p′-DPA/o,p′-DPA molar ratio was also ascertained[1]

Heterogeneous Catalysts

To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been developed. These include acidic ion-exchange resins, zeolites, and acidic ionic liquids. Heterogeneous catalysts offer advantages in terms of ease of separation, reusability, and reduced environmental impact.[1][2]

Commercially available resins like Amberlyst-15 have shown good catalytic activity.[2][6] The performance of these resins is influenced by their morphology and the accessibility of acid sites.[2]

Table 2: Performance of Acidic Ion-Exchange Resins in this compound Synthesis

| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of p,p'-DPA (%) | p,p'/o,p' Molar Ratio | Reference |

| Amberlyst-15 | 60 | 24 | 4:1 | 55 | 15.8 | [1][6] |

| Dowex 50Wx2 | - | - | - | - | - | [2] |

Zeolites, with their well-defined pore structures and tunable acidity, have been investigated as shape-selective catalysts for DPA synthesis.[4] Beta zeolite has demonstrated promising performance due to its suitable pore architecture and acid properties.[4]

Table 3: Performance of Zeolite Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of DPA (%) | LA Conversion (%) | Reference |

| H-Beta 19 | 140 | 72 | 6:1 | >70 | ~77 | [4] |

Acidic ionic liquids, particularly those with -SO₃H functional groups, have emerged as highly effective catalysts, offering high yields and selectivities under optimized conditions.[7] They combine the advantages of homogeneous catalysis (high activity) with some of the benefits of heterogeneous systems (potential for recycling).

Table 4: Performance of Acidic Ionic Liquids in this compound Synthesis

| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of DPA (%) | Selectivity to p,p'-DPA | Reference |

| [BSMim]HSO₄ | 60 | 36 | 4:1 | 93.2 | ~100% | [7] |

Experimental Protocols

This section provides a general experimental workflow and a detailed protocol for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Synthesis of this compound using an Acidic Ionic Liquid Catalyst

This protocol is based on the procedure described by Guo et al. (2007, 2008) and Li et al. (2009) using [BSMim]HSO₄ as the catalyst.[7]

Materials:

-

Levulinic acid (LA)

-

Phenol

-

[BSMim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate)

-

Ethanethiol (optional, as an additive to improve selectivity)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Aqueous sodium bicarbonate solution

Procedure:

-

In a sealed stainless steel vessel equipped with a magnetic stirrer, combine levulinic acid (e.g., 5.0 g, 43.4 mmol), phenol (e.g., 16.3 g, 173.7 mmol, for a 4:1 molar ratio), and [BSMim]HSO₄ (e.g., 6.9 g, 21.7 mmol).[7]

-

Heat the reaction mixture to 60 °C with continuous stirring.[7]

-

Maintain the reaction at this temperature for 24-36 hours.[7] The progress of the reaction can be monitored by taking samples at specific time intervals and analyzing them by high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.[7]

Purification of this compound

The following purification procedure is a general method adapted from various sources.[1]

-

Dilute the crude reaction mixture with water.

-

Extract the aqueous mixture with ethyl acetate. The organic layer will contain phenol and this compound.

-

Wash the organic extract with an aqueous solution of sodium bicarbonate. This will selectively deprotonate the carboxylic acid of this compound, transferring it to the aqueous phase as its sodium salt.

-

Separate the aqueous layer and acidify it with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Filter the precipitated solid and wash it with cold water to remove any remaining impurities.

-

The purified this compound can be further recrystallized from water to obtain a white crystalline product.

-

Dry the final product under vacuum.

Conclusion

The synthesis of this compound from levulinic acid and phenol presents a viable pathway towards the production of sustainable polymers. The choice of catalyst and reaction conditions plays a pivotal role in achieving high yields and, crucially, high selectivity for the desired p,p'-isomer. While traditional homogeneous catalysts are effective, heterogeneous systems, particularly acidic ionic liquids and zeolites, offer significant advantages in terms of catalyst reusability and process sustainability. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development and optimization of this compound synthesis for various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. ub.edu [ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 5. BE537054A - - Google Patents [patents.google.com]

- 6. Molecules | Free Full-Text | Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]

- 7. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]

Diphenolic acid as a bio-based platform chemical

An In-depth Technical Guide to Diphenolic Acid: A Bio-Based Platform Chemical

Introduction

This compound (DPA), systematically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a highly promising platform chemical derived from renewable resources.[1] Its molecular structure, featuring two phenol groups and a carboxylic acid functional group, makes it a versatile building block for a variety of polymers.[2][3] DPA has garnered significant attention as a sustainable and safer alternative to the petroleum-derived monomer Bisphenol A (BPA), which is widely used in the production of polycarbonates and epoxy resins.[1][4] Growing concerns over the endocrine-disrupting properties of BPA have catalyzed the search for viable replacements, positioning DPA at the forefront of green chemistry initiatives.[3]

The primary synthesis route to this compound involves the acid-catalyzed condensation of levulinic acid (LA) with phenol.[2][5] Levulinic acid is a key platform chemical that can be efficiently produced from the hydrolysis of lignocellulosic biomass.[1][6] Furthermore, phenol can also be sourced from renewable lignin streams, opening the possibility for DPA to be a completely bio-based molecule.[1][4] This guide provides a comprehensive technical overview of this compound, covering its synthesis, characterization, and core applications, with a focus on experimental data and protocols for researchers and chemical development professionals.

Physicochemical Properties of this compound

This compound is a white to brown crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 4,4-bis(4-hydroxyphenyl)pentanoic acid | [2] |

| Molecular Formula | C₁₇H₁₈O₄ | [2] |

| Molar Mass | 286.327 g·mol⁻¹ | [2] |

| Melting Point | 168 to 171 °C | [2] |

| Boiling Point | 507 °C | [2] |

| Appearance | White to brown crystals | [2] |

| Solubility | Soluble in ethanol, isopropanol, acetone, acetic acid, methyl ethyl ketone. Insoluble in benzene, carbon tetrachloride, xylene. | [2] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the condensation reaction between levulinic acid and phenol, catalyzed by a Brønsted acid.[1] A critical aspect of this synthesis is controlling the regioselectivity to maximize the yield of the desired p,p'-DPA isomer over the o,p'-DPA isomer, as the former is the only industrially useful product.[1] The p,p'/ o,p' molar ratio is a key parameter for optimizing the synthesis process, as the isomers are difficult to separate via crystallization.[1]

Catalytic Systems

Both homogeneous and heterogeneous acid catalysts have been extensively studied for DPA synthesis.

-

Homogeneous Catalysts: Strong mineral acids like HCl and H₂SO₄ are traditionally used.[1] While effective, they pose challenges related to corrosion, catalyst recovery, and waste disposal. Methanesulfonic and p-toluenesulfonic acids have also been employed.[1] The addition of a thiol co-catalyst, such as methyl mercaptan, has been shown to significantly improve the DPA yield to as high as 93 mol% with HCl.[1]

-

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, solid acid catalysts have been developed. These include sulfonic acid-based systems like acidic ion-exchange resins (e.g., Amberlyst-15), which have shown promising results.[1][6][7] Other heterogeneous systems explored include heteropolyacids (e.g., H₃PW₁₂O₄) and zeolites.[1]

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data on DPA Synthesis

The following table summarizes the performance of various catalytic systems under optimized conditions.

| Catalyst | LA/Phenol Molar Ratio | Temperature (°C) | Time (h) | p,p'-DPA Yield (mol%) | p,p'/o,p' Molar Ratio | Reference |

| H₂SO₄ | 1/3.7 | 75 | 6 | 37 | - | [1] |

| HCl (37 wt%) + Me-SH | 1/2 | 55 | 16 | ~93 | - | [1] |

| [BSMim]HSO₄ + Ethanethiol | 1/4 | 60 | 24 | 93.2 | ~100 | [8] |

| Amberlyst-15 | 1/4 | 60 | 24 | 55 | 15.8 | [7] |

| H₃PW₁₂O₄ | - | 140 | - | 82 | 28.3 | [1] |

Experimental Protocol: Synthesis of this compound

This protocol is based on the condensation of levulinic acid (LA) and phenol using an acidic ionic liquid catalyst.[8]

-

Materials: Levulinic acid (LA), phenol, [BSMim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) ionic liquid, ethanethiol.

-

Apparatus: A sealed stainless steel vessel equipped with a magnetic stirrer and temperature control.

-

Procedure:

-

Charge the reaction vessel with levulinic acid (e.g., 5.0 g, 43.4 mmol), phenol (e.g., 16.3 g, 173.7 mmol, 4:1 molar ratio to LA), and [BSMim]HSO₄ ionic liquid (e.g., 6.9 g, 21.7 mmol, 50 mol% based on LA).

-

Add a catalytic amount of ethanethiol (e.g., 2 mol% based on LA) to promote selectivity.

-

Seal the vessel and heat the reaction mixture to 60 °C with continuous stirring.

-

Maintain the reaction conditions for 24 hours.

-

After 24 hours, cool the mixture to room temperature.

-

Add a measured amount of a suitable solvent (e.g., methanol) to dissolve the mixture for analysis.

-

Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the yield of DPA and the selectivity to the p,p'-isomer.

-

Experimental Protocol: Purification of this compound

This protocol describes a general method for isolating DPA from the crude reaction mixture.[1][7]

-

Dilution & Extraction:

-

Dilute the crude reaction mixture with water.

-

Perform an extraction with an organic solvent such as ethyl acetate. The DPA and unreacted phenol will move to the organic phase.

-

-

Selective Deprotonation:

-

Extract the ethyl acetate phase with an aqueous solution of sodium bicarbonate (NaHCO₃).

-

The carboxylic acid group of DPA will be selectively deprotonated, making it soluble in the aqueous bicarbonate solution, while the unreacted phenol remains in the organic phase.

-

-

Isolation:

-

Separate the aqueous phase containing the deprotonated DPA.

-

Acidify the aqueous solution to re-protonate the DPA, causing it to precipitate out.

-

Collect the precipitated solid by filtration.

-

-

Final Purification:

-

Wash the collected solid with water to remove any remaining salts.

-

Recrystallize the solid from an appropriate solvent system to obtain high-purity p,p'-diphenolic acid.

-

Characterization of this compound

Structural confirmation of synthesized DPA is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Experimental Protocol: NMR Characterization

-

Sample Preparation: Dissolve a small amount of the purified DPA in a suitable deuterated solvent, such as DMSO-d₆.[9][10] DMSO-d₆ is particularly useful as it allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.[9]

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. Expected signals for DPA include:

-

Aromatic protons on the phenol rings.[11]

-

Aliphatic protons from the pentanoic acid backbone.[11]

-

A singlet for the methyl group protons.[11]

-

Broad singlets for the phenolic -OH protons (typically in the 8-10 ppm region in DMSO-d₆).[9]

-

A broad singlet for the carboxylic acid -COOH proton (typically >10 ppm in DMSO-d₆).[9]

-

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum. Expected signals include:

-

A signal for the carbonyl carbon of the carboxylic acid group (~170-180 ppm).[11]

-

Signals for the quaternary carbon attached to the two phenyl rings and the methyl group.[11]

-

Multiple signals in the aromatic region (110-160 ppm) for the different carbons of the hydroxyphenyl groups.[11]

-

Signals for the aliphatic carbons of the pentanoic acid chain.[11]

-

A signal for the methyl carbon.[11]

-

-

Applications in Polymer Synthesis

This compound's bifunctional nature (two phenolic hydroxyls) and additional carboxylic acid group make it an excellent monomer for producing high-performance, bio-based polymers such as epoxy resins and polycarbonates.[12]

DPA-Based Epoxy Resins

DPA can directly replace BPA in the synthesis of epoxy resins. The process involves the reaction of DPA with epichlorohydrin to form a diglycidyl ether, which can then be cured.[4] The presence of the carboxylic acid group can lead to derivatives with interesting properties, such as self-curing capabilities.[4]

Epoxy Resin Synthesis Workflow

Caption: Synthesis and curing of this compound-based epoxy resin.

Experimental Protocol: Synthesis of DPA Epoxy Resin

This protocol is adapted from patent literature describing the synthesis of DPA-based epoxy resins.[13]

-

Materials: this compound, epichlorohydrin, catalyst (e.g., benzyltriethylammonium chloride), sodium hydroxide or potassium hydroxide.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.

-

Procedure:

-

Mix 1 molar part of this compound with 10–30 molar parts of epichlorohydrin in the reaction flask until the DPA is dissolved.

-

Add 0.01–0.1 molar parts of a suitable catalyst.

-

Heat the mixture to 100–120 °C and maintain the reaction for 5–6 hours with stirring.

-

Cool the reaction mixture to 0–30 °C.

-

Slowly add 3 molar parts of sodium hydroxide or potassium hydroxide (as a solution or solid) and continue stirring for 2–5 hours to complete the dehydrochlorination.

-

Wash the mixture with water until it is neutral.

-

Remove the excess epichlorohydrin by vacuum distillation to obtain the final this compound epoxy resin.

-

Properties of DPA-Based Polymers

DPA-based polymers often exhibit properties comparable or superior to their BPA-based counterparts.

| Polymer Type | Curing Agent | Glass Transition Temp. (T₉) | Key Features | Reference |

| DPA-Eugenol Epoxy (DEE-EP) | DDS | 181 °C | Higher T₉ than DGEBA (168 °C), enhanced toughness, degradable in acid. | [14] |

| DPA Epoxy | Self-cured | - | Good thermal stability up to 300 °C, excellent pencil hardness. | [4] |

| DPA Polycarbonate | - | - | Blends with BPA polycarbonate appear compatible. | [12] |

DPA-Based Polycarbonates

This compound is a suitable monomer for synthesizing polycarbonates, often through the transesterification of its ester derivatives with diphenyl carbonate in a melt polymerization process.[2][12][15] These materials are being investigated as alternatives to BPA-based polycarbonates.[2]

Polycarbonate Synthesis Workflow

Caption: Melt polycondensation route to DPA-based polycarbonates.

Experimental Protocol: Synthesis of DPA Polycarbonate

This protocol outlines a typical melt-phase polycondensation for polycarbonate synthesis.[15][16]

-

Materials: Methyl diphenolate (synthesized from DPA), diphenyl carbonate (DPC), transesterification catalyst (e.g., Ti(OBu)₄ or Zinc(II) acetylacetonate).[12][17]

-

Apparatus: A polymerization reactor equipped with a mechanical stirrer for highly viscous melts, a heating system, and a vacuum line.

-

Procedure:

-

Charge the reactor with stoichiometric amounts of methyl diphenolate and diphenyl carbonate, along with a catalytic amount of the transesterification catalyst.

-

Precondensation: Heat the mixture under a slow stream of inert gas (e.g., argon) to initiate the reaction and eliminate the initial byproduct (e.g., phenyl acetate or phenol).

-

Melt Polycondensation: Gradually increase the temperature (typically to 280–300 °C) while slowly reducing the pressure to a high vacuum (<1 mmHg).

-

The high temperature and vacuum facilitate the removal of the phenol byproduct, driving the polymerization reaction forward.

-

Continue the reaction until the desired melt viscosity (indicative of high molecular weight) is achieved.

-

Cool the reactor and extrude the resulting polymer.

-

Conclusion

This compound stands out as a versatile and sustainable platform chemical with the potential to replace BPA in major polymer applications.[1] Its derivation from renewable levulinic acid and the possibility of using bio-based phenol underscore its green credentials.[1][4] The development of efficient heterogeneous catalytic systems is key to making its production economically competitive and environmentally benign.[1] For researchers and industry professionals, DPA offers a pathway to high-performance epoxy resins, polycarbonates, and other polymers with improved safety profiles and a reduced carbon footprint, aligning with the principles of a circular economy.[5][18] The protocols and data presented in this guide provide a solid foundation for further research and development in this promising field.

References

- 1. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. ub.edu [ub.edu]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]

- 9. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN103058831A - this compound derivatives and preparation method and application thereof - Google Patents [patents.google.com]

- 14. A fully degradable epoxy resin based on a nontoxic triphenol derived from this compound and eugenol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. user.eng.umd.edu [user.eng.umd.edu]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Renewable Pathways to Diphenolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sustainable production of diphenolic acid (DPA), a promising bio-based alternative to Bisphenol A (BPA). As concerns over the environmental and health impacts of petroleum-derived chemicals escalate, the focus shifts to renewable feedstocks. This document details the core methodologies for synthesizing DPA from biomass, with a primary focus on the levulinic acid (LA) platform. It provides a comprehensive overview of the conversion of lignocellulosic biomass to LA, the subsequent catalytic condensation of LA with phenol to yield DPA, and the potential for a fully bio-based route utilizing lignin-derived phenol.

Introduction to this compound and its Renewable Sourcing

This compound, chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a valuable monomer in the synthesis of polymers such as polycarbonates and epoxy resins.[1] Traditionally, DPA was synthesized from petroleum-based feedstocks. However, the growing demand for sustainable chemical production has spurred research into bio-based routes. The most viable and explored pathway to renewable DPA is through the platform chemical levulinic acid (LA).[2]

LA is recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals derivable from biomass.[3] It can be produced from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste.[4][5] The other key reactant, phenol, can also be sourced renewably from lignin, a major component of lignocellulosic biomass, thus opening the possibility of a completely bio-based DPA.[6][7]

This guide will provide a detailed examination of the experimental protocols, quantitative data, and reaction pathways involved in the renewable production of this compound.

From Biomass to Levulinic Acid: The First Step to Renewable DPA

The conversion of lignocellulosic biomass into levulinic acid is a critical first step in the renewable production of this compound. This process typically involves the acid-catalyzed hydrolysis of the cellulosic and hemicellulosic fractions of biomass.

Feedstocks for Levulinic Acid Production

A wide variety of lignocellulosic biomass can be utilized as feedstock for LA production, including:

-

Agricultural Residues: Sugarcane bagasse, corn stover, rice straw, and wheat straw.[3][8]

-

Forestry Residues: Wood chips and sawdust.[5]

-

Dedicated Energy Crops: Switchgrass and miscanthus.[3]

The composition of the biomass, particularly the cellulose and hemicellulose content, will significantly influence the potential yield of levulinic acid.

Production of Levulinic Acid from Lignocellulosic Biomass

The general process for producing LA from lignocellulosic biomass involves pretreatment to break down the complex structure, followed by acid hydrolysis to convert C6 sugars into LA.

Experimental Protocol: Levulinic Acid Production from Poplar Wood

This protocol is based on the work of Li et al. (2018).[9]

Materials:

-

Poplar wood powder (20-40 mesh)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Deionized water

-

100-mL stainless steel reactor

-

Büchner funnel and filter paper

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reactor Setup: Combine 5 grams of dried poplar wood powder with 50 mL of a p-TsOH solution (concentrations ranging from 0.27 mol/L to 1.10 mol/L) in a 100-mL stainless steel reactor.[9]

-

Reaction: Heat the reactor to the desired temperature (ranging from 160 °C to 180 °C) with a stirring speed of 200 rpm for a specified reaction time (30 min, 60 min, or 90 min).[9]

-

Separation: After the reaction, separate the liquid hydrolysate containing levulinic acid from the solid residue (lignin) by filtration using a Büchner funnel.[9]

-

Analysis: Analyze the concentration of levulinic acid in the liquid hydrolysate using an HPLC system.[9]

-

Solid Residue Analysis: Dry the solid residue at 55 °C to a constant weight for further analysis of its composition.[9]

Purification of Levulinic Acid from Biomass Hydrolysate

The crude hydrolysate from biomass conversion contains LA, formic acid, residual sugars, and other degradation products. Purification is essential before its use in DPA synthesis. A common method involves neutralization and distillation.

Experimental Protocol: Purification of Levulinic Acid by Compression Vacuum Distillation

This protocol is based on the work of Wang et al. (2018).

Materials:

-

Simulated or actual biomass hydrolysate containing levulinic acid and sulfuric acid

-

Sodium hydroxide (NaOH)

-

Distillation apparatus with vacuum capabilities

Procedure:

-

Neutralization: Add sodium hydroxide to the hydrolysate to neutralize the sulfuric acid catalyst. The optimal molar ratio of NaOH to sulfate is approximately 1.4.

-

Vacuum Distillation: Subject the neutralized solution to vacuum distillation. The optimal distillation temperature is between 170-180 °C.

-

Collection: Collect the distilled levulinic acid. This process can achieve a recovery of up to 91.8% with a purity of 93.5%.

Quantitative Data for Levulinic Acid Production

The yield of levulinic acid is highly dependent on the feedstock, catalyst, and reaction conditions. The following table summarizes representative data from the literature.

| Feedstock | Catalyst | Temperature (°C) | Time (min) | LA Yield (%) | Reference |

| Poplar Wood | p-TsOH (0.95 mol/L) | 162 | 64 | 57.9 | [9] |

| Cotton Straw | H₂SO₄ (0.2 M) | 180 | 60 | 9.5 | [10] |

| Hybrid Poplar | H₂SO₄ | - | - | 17.5 (wt%) | [5] |

Synthesis of this compound from Levulinic Acid and Phenol

The core reaction in the renewable production of DPA is the acid-catalyzed condensation of levulinic acid with two equivalents of phenol.

Catalytic Systems for this compound Synthesis

A variety of Brønsted acid catalysts have been employed for this reaction, including both homogeneous and heterogeneous systems.

-

Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but pose challenges in terms of corrosion and separation.[6]

-

Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and heteropolyacids offer advantages in terms of catalyst recovery and reuse.[2][6]

Experimental Protocol: this compound Synthesis using Amberlyst-15

This protocol is based on the general procedure for reactions catalyzed by Amberlyst-15.[11]

Materials:

-

Levulinic acid (LA)

-

Phenol

-

Amberlyst-15 ion-exchange resin

-

Dichloromethane (DCM) or another suitable solvent

-

Reaction flask with a stirrer

-

Filtration apparatus

Procedure:

-

Reactant Mixture: In a reaction flask, combine levulinic acid and phenol in a desired molar ratio (e.g., 1:4 LA to phenol) with a suitable solvent like DCM.[6]

-

Catalyst Addition: Add Amberlyst-15 to the reaction mixture (e.g., a 4.4 LA/catalyst weight ratio).[6]

-

Reaction: Stir the mixture at a specific temperature (e.g., 60 °C) for the desired reaction time (e.g., 24 hours).[6]

-

Catalyst Recovery: After the reaction is complete, filter the reaction mixture to separate the solid Amberlyst-15 catalyst. The catalyst can be washed with the solvent and potentially reused.

-

Product Isolation: The filtrate contains the this compound product, unreacted starting materials, and byproducts. The solvent can be removed under reduced pressure, and the crude product can be further purified.

Purification of this compound

The reaction mixture typically contains the desired p,p'-DPA isomer, the o,p'-DPA isomer, and other byproducts. Purification is often challenging but can be achieved through extraction and crystallization.

Purification Procedure:

A general procedure involves diluting the crude reaction mixture with water followed by extraction with an organic solvent such as ethyl acetate. The organic extract containing DPA and unreacted phenol can then be subjected to further purification steps like crystallization to isolate the high-purity p,p'-DPA.

Quantitative Data for this compound Synthesis

The yield and selectivity towards the desired p,p'-isomer of DPA are crucial metrics for evaluating the efficiency of the synthesis. The following table summarizes data for various catalytic systems.

| Catalyst | LA:Phenol Molar Ratio | Temperature (°C) | Time (h) | DPA Yield (mol%) | p,p'-DPA/o,p'-DPA Molar Ratio | Reference |

| H₂SO₄ | 1:4 | 60 | 24 | ~70 | - | [6] |

| Amberlyst-15 | 1:4 | 60 | 24 | 55 | 15.8 | [6] |

| H-Beta Zeolite | 1:4 | 120 | 24 | 33 | 99 | [6] |

| [BSMim]HSO₄ (Ionic Liquid) | 1:4 | 60 | 48 | 93.2 | ~100 | [3] |

| H₃PW₁₂O₄₀ | - | 140 | - | 82 | 28.3 | [6] |

Towards a Fully Bio-Based this compound: Lignin as a Source of Phenol

To create a truly sustainable and fully bio-based DPA, the phenol reactant must also be derived from renewable resources. Lignin, an abundant aromatic biopolymer, is a promising feedstock for the production of phenol and other phenolic compounds.

Lignin Depolymerization to Phenolic Monomers

Various catalytic methods are being explored to break down the complex structure of lignin into valuable aromatic monomers, including phenol. Reductive catalytic fractionation (RCF), or hydrogenolysis, is a promising technique.

Experimental Protocol: Phenol Production from Lignin via Hydrogenolysis

This protocol is based on the work of Anderson et al. (2023).[12]

Materials:

-

Biomass (e.g., wood)

-

Palladium on carbon (5 wt% Pd/C) catalyst

-

Methanol

-

High-pressure Parr reactor

-

Hydrogen gas

-

Filtration system

Procedure:

-

Reactor Loading: Load 100 mg of biomass, 10 mg of 5 wt% Pd/C catalyst, and 20 mL of methanol into a 50 mL high-pressure Parr reactor.[12]

-

Pressurization: Purge the reactor five times with hydrogen gas and then pressurize it to 40 bar at room temperature.[12]

-

Reaction: While stirring at 700 rpm, heat the reactor to 200 °C over 30 minutes and hold for 3 hours.[12]

-

Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting liquid through a 0.45 μm pore size membrane and wash with methanol to collect the phenolic products.[12]

Visualizing the Renewable Production of this compound

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Overall pathway from lignocellulosic biomass to this compound.

Caption: Experimental workflow for levulinic acid production and purification.

Caption: Experimental workflow for this compound synthesis and purification.

Conclusion

The production of this compound from renewable resources presents a significant opportunity to move away from petroleum-based chemicals and towards a more sustainable chemical industry. The pathway through biomass-derived levulinic acid is well-established and continues to be optimized with the development of more efficient and selective catalysts. Furthermore, the prospect of utilizing lignin as a renewable source of phenol paves the way for a fully bio-based this compound. This technical guide provides a foundational understanding of the key processes, experimental methodologies, and quantitative aspects of renewable this compound production, serving as a valuable resource for researchers and professionals in the field of green chemistry and drug development. Further research and development in catalyst design, process optimization, and biorefinery integration will be crucial in making renewable this compound a commercially viable and environmentally benign alternative to its fossil-fuel-derived counterpart.

References

- 1. EP3597624A1 - Levulinic acid purification - Google Patents [patents.google.com]

- 2. ub.edu [ub.edu]

- 3. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds :: BioResources [bioresources.cnr.ncsu.edu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 8. Levulinic acid production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]

- 9. Production of levulinic acid from lignocellulosic biomass with a recyclable aromatic acid and its kinetic study :: BioResources [bioresources.cnr.ncsu.edu]

- 10. mdpi.com [mdpi.com]

- 11. benthamopen.com [benthamopen.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Characteristics of Diphenolic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenolic acid (DPA), a bio-based compound derived from levulinic acid and phenol, has garnered significant attention as a potential substitute for bisphenol A (BPA). Its derivatives, including esters, amides, and polymers, are being explored for a wide range of applications, from advanced materials to therapeutics. This guide provides a comprehensive overview of the key characteristics of this compound derivatives, with a focus on their synthesis, biological activities, and underlying signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate further research and development in this promising field.

Introduction

This compound (DPA), chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a versatile platform chemical with a unique structure featuring two phenol groups and a carboxylic acid moiety.[1][2] This structure makes it an ideal candidate for chemical modification to produce a variety of derivatives with tailored properties. The primary driver for research into DPA and its derivatives has been the search for safer alternatives to BPA, a well-known endocrine disruptor.[2] DPA derivatives are being investigated for their potential in creating low-toxicity epoxy resins and polycarbonates.[3] Beyond polymer science, the inherent biological activity of the phenolic structure suggests potential applications in drug development, particularly in areas of antioxidant, anti-inflammatory, and endocrine-modulating therapies.[4][5]

Synthesis of this compound and Its Derivatives

The synthesis of this compound typically involves the condensation reaction of levulinic acid with phenol in the presence of an acid catalyst.[6] A variety of derivatives can then be prepared from the parent DPA molecule.

Synthesis of this compound

The condensation reaction is generally carried out using a Brønsted acid catalyst.[6]

Experimental Protocol:

-

Reactants: A typical experimental setup involves a mixture of levulinic acid and phenol.[7]

-

Catalyst: A Brønsted acid catalyst, such as an acidic ionic liquid (e.g., [BSMim]HSO4), is added to the reaction mixture.[7]

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 60°C) with stirring for a designated period (e.g., 24 hours) in a sealed vessel.[7]

-

Analysis: After cooling, the product mixture is diluted with a solvent like methanol and analyzed by high-performance liquid chromatography (HPLC) to determine the yield and purity of this compound.[7]

Synthesis of this compound Derivatives

Common derivatives of this compound include esters, amides, and epoxy resins.

-

Esters: this compound esters are synthesized by reacting DPA with various alcohols in the presence of an acid catalyst. These esters are key intermediates for the production of polyesters and other polymers.[8]

-

Amides: Amidation of this compound with aliphatic or aromatic amines yields corresponding amides, which are being investigated for their biological activities.[3]

-

Epoxy Resins: this compound can be reacted with epichlorohydrin to prepare DPA-based epoxy resins, which are considered less toxic alternatives to BPA-based epoxies.[3]

Key Biological Activities of this compound Derivatives

The phenolic nature of DPA derivatives imparts them with a range of biological activities, with antioxidant, anti-inflammatory, and estrogenic properties being the most studied.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity of this compound derivatives is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[9]

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent to create a stock solution, from which a series of dilutions are made.[9]

-

Reaction: The DPPH solution is mixed with the sample solutions at various concentrations.[9]

-

Measurement: The absorbance of the mixture is measured spectrophotometrically at approximately 517 nm after a specific incubation period. The decrease in absorbance corresponds to the radical scavenging activity.[9]

-

Calculation: The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[10]

Table 1: Comparative Antioxidant Activity of Phenolic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Gallic Acid | DPPH | 9.4 | [11] |

| Caffeic Acid | DPPH | 12.5 | [11] |

| Vanillyl Hexanoate | DPPH | 1710 | [7] |

| Vanillyl Alcohol | DPPH | 280 | [7] |

Note: Data for specific this compound derivatives is limited in publicly available literature; the table presents data for structurally related phenolic compounds to provide context.

Anti-inflammatory Activity

This compound derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response. Their activity can be assessed by measuring the inhibition of pro-inflammatory markers in cell-based assays.

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells are cultured under standard conditions.

-

Treatment: The cells are pre-treated with various concentrations of the this compound derivative for a specified time.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Analysis: The production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell supernatant is quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).[12]

-

Data Interpretation: A reduction in the levels of these inflammatory markers indicates the anti-inflammatory activity of the compound.

Estrogenic Activity

Due to their structural similarity to BPA, the estrogenic or anti-estrogenic activity of this compound derivatives is a critical characteristic to evaluate. This is often done using estrogen receptor (ER) binding assays.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

-

Preparation: Rat uterine cytosol containing estrogen receptors is prepared. A radiolabeled estrogen, such as [3H]-17β-estradiol, is used as the ligand.[13]

-

Competition: The radiolabeled estrogen is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound derivative).[13]

-

Separation: Bound and unbound radioligand are separated using a method like hydroxylapatite precipitation.[13]

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen to the receptor. This provides a measure of the compound's binding affinity for the estrogen receptor.[13]

Table 2: Estrogenic Potency of Phenolic Compounds

| Compound | Assay | EC50 (M) | Reference |

| 17β-Estradiol | Yeast Estrogen Screen (YES) | 2 x 10-10 | [14] |

| Benzyl Salicylate | Yeast Estrogen Screen (YES) | 5 x 10-5 | [14] |

Note: This table provides context on the estrogenic potential of phenolic compounds. Specific EC50 values for a wide range of this compound derivatives are a subject of ongoing research.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic compounds can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[15][16]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation and proliferation. Polyphenolic compounds have been shown to modulate this pathway.[17]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | An extensive review on phenolic compounds and their potential estrogenic properties on skin physiology [frontiersin.org]

- 6. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils [mdpi.com]

- 8. Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Diphenolic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenolic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other applications where the dissolution of this compound is a critical parameter.

Introduction to this compound

This compound, chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a versatile organic compound with a molecular formula of C₁₇H₁₈O₄. It is a white to off-white crystalline solid. Its structure, featuring two phenol (B47542) groups and a carboxylic acid moiety, imparts a polar character to the molecule, which largely dictates its solubility behavior. This compound has garnered significant interest as a potential replacement for bisphenol A (BPA) in the synthesis of polymers such as polycarbonates and epoxy resins, due to its similar properties and potentially lower toxicity. Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Qualitative Solubility of this compound

General solubility principles suggest that "like dissolves like." Given the presence of polar functional groups (hydroxyl and carboxyl groups), this compound exhibits good solubility in polar organic solvents. Conversely, it is largely insoluble in non-polar organic solvents.

Based on available literature, the qualitative solubility of this compound is summarized as follows:

-

Soluble in:

-

Insoluble in:

Quantitative Solubility Data

A comprehensive search of scientific literature, patents, and chemical databases was conducted to collate quantitative data on the solubility of this compound in various organic solvents at different temperatures. While a specific, extensive dataset from a single source remains elusive in publicly available literature, the following table summarizes the available qualitative information.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[1][2] | |

| Isopropanol | Soluble[1] | |

| Ketones | Acetone | Soluble[1][2] |

| Methyl Ethyl Ketone | Soluble[1] | |

| Carboxylic Acids | Acetic Acid | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Insoluble[1] |

| Xylene | Insoluble[1] | |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Insoluble[1] |

Note: The term "Soluble" indicates that this compound dissolves in the solvent, but specific quantitative values (e.g., in g/100 mL or mol/L) at various temperatures are not consistently reported in readily accessible literature. A detailed study on the solid-liquid phase equilibrium of this compound in thirteen mono-solvents has been reported, which would contain precise solubility data; however, the full text of this study was not publicly available at the time of this compilation.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. The most common and reliable method is the isothermal shake-flask method . The following is a generalized protocol that is applicable for determining the solubility of this compound.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Apparatus:

-

Constant temperature bath (e.g., water or oil bath) with precise temperature control

-

Stoppered flasks or vials

-

Magnetic stirrer and stir bars or an orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a chemically resistant membrane like PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a stoppered flask. The excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flask is placed in a constant temperature bath and agitated vigorously using a magnetic stirrer or an orbital shaker. The mixture is allowed to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the flask is left undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid any change in solubility during sampling. The sample is immediately filtered through a syringe filter to remove any suspended solid particles.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

-